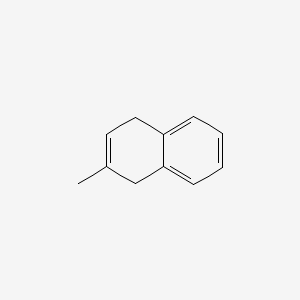
2-Methyl-1,4-dihydronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1,4-dihydronaphthalene, also known as this compound, is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
2-Methyl-1,4-dihydronaphthalene has been explored for its potential therapeutic effects:
- Anticancer Activity:
- Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the naphthalene structure can enhance its activity against breast cancer cells (MCF-7) with IC50 values significantly lower than standard chemotherapeutics.
- Antimicrobial Properties:
- Preliminary studies suggest that this compound displays moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values indicate potential for development into antimicrobial agents.
Synthetic Chemistry
The compound serves as an important intermediate in the synthesis of more complex organic molecules:
- Building Block for Complex Structures:
- Its dihydronaphthalene framework is utilized in synthesizing polycyclic aromatic hydrocarbons and other complex organic compounds.
- Reactivity in Organic Reactions:
- The double bond present in the structure allows it to participate in various reactions, including Diels-Alder reactions and cycloadditions.
Case Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of several dihydronaphthalene derivatives, including this compound, on MCF-7 cells. The results indicated:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 1.5 | Cytotoxicity |
| Doxorubicin | 5.0 | Reference |
This data suggests that the compound has significant potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Mycobacterium smegmatis | 100 |
These findings highlight its effectiveness as a potential antimicrobial agent.
Eigenschaften
CAS-Nummer |
2717-43-3 |
|---|---|
Molekularformel |
C11H12 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
2-methyl-1,4-dihydronaphthalene |
InChI |
InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-6H,7-8H2,1H3 |
InChI-Schlüssel |
HAHRLHRPXWBZDV-UHFFFAOYSA-N |
SMILES |
CC1=CCC2=CC=CC=C2C1 |
Kanonische SMILES |
CC1=CCC2=CC=CC=C2C1 |
Key on ui other cas no. |
2717-43-3 |
Synonyme |
2-methyl-1,4-dihydronaphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















